1H-Benzimidazole-2-carboxaldehyde, 2-(3-methyl-2(3H)-benzothiazolylidene)hydrazone 1H-Benzimidazole-2-carboxaldehyde, 2-(3-methyl-2(3H)-benzothiazolylidene)hydrazone
Brand Name: Vulcanchem
CAS No.: 66104-55-0
VCID: VC18449059
InChI: InChI=1S/C16H13N5S/c1-21-13-8-4-5-9-14(13)22-16(21)20-17-10-15-18-11-6-2-3-7-12(11)19-15/h2-10H,1H3,(H,18,19)
SMILES:
Molecular Formula: C16H13N5S
Molecular Weight: 307.4 g/mol

1H-Benzimidazole-2-carboxaldehyde, 2-(3-methyl-2(3H)-benzothiazolylidene)hydrazone

CAS No.: 66104-55-0

Cat. No.: VC18449059

Molecular Formula: C16H13N5S

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

1H-Benzimidazole-2-carboxaldehyde, 2-(3-methyl-2(3H)-benzothiazolylidene)hydrazone - 66104-55-0

Specification

CAS No. 66104-55-0
Molecular Formula C16H13N5S
Molecular Weight 307.4 g/mol
IUPAC Name N-(1H-benzimidazol-2-ylmethylideneamino)-3-methyl-1,3-benzothiazol-2-imine
Standard InChI InChI=1S/C16H13N5S/c1-21-13-8-4-5-9-14(13)22-16(21)20-17-10-15-18-11-6-2-3-7-12(11)19-15/h2-10H,1H3,(H,18,19)
Standard InChI Key IPTQQJXPUGMIFH-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2SC1=NN=CC3=NC4=CC=CC=C4N3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₆H₁₃N₅S, with a molecular weight of 307.4 g/mol. Its IUPAC name, N-(1H-benzimidazol-2-ylmethylideneamino)-3-methyl-1,3-benzothiazol-2-amine, reflects the fusion of benzimidazole and benzothiazole rings through a hydrazone linker (Fig. 1). The benzothiazole component contains a methyl group at position 3, which influences conformational stability and binding interactions.

Table 1: Fundamental chemical properties

PropertyValue
CAS No.66104-55-0
Molecular FormulaC₁₆H₁₃N₅S
Molecular Weight307.4 g/mol
IUPAC NameN-(1H-benzimidazol-2-ylmethylideneamino)-3-methyl-1,3-benzothiazol-2-amine

Electronic and Steric Features

Density functional theory (DFT) calculations on analogous benzimidazole hydrazones reveal delocalized π-electrons across the heterocyclic systems, enhancing redox activity and radical scavenging potential . The methyl group on the benzothiazole ring introduces steric hindrance, which modulates solubility and target selectivity.

Synthesis and Optimization

Condensation Reaction

The compound is synthesized via condensation of 1H-benzimidazole-2-carboxaldehyde derivatives with 3-methyl-2(3H)-benzothiazolylidene hydrazine. Lewis acids (e.g., MnO₂) or transition metal catalysts accelerate imine bond formation, achieving yields >75% .

Table 2: Representative synthetic conditions

Starting MaterialCatalystSolventYield (%)
Benzimidazole-2-carboxaldehydeMnO₂Ethanol78
3-Methylbenzothiazole hydrazineFeCl₃THF82

Purification and Characterization

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) isolates the product, which is characterized by:

  • FT-IR: N–H stretches (3370–3160 cm⁻¹), C=N (1600–1620 cm⁻¹) .

  • NMR: Distinct aromatic protons (δ 7.2–8.1 ppm), methyl singlet (δ 2.5 ppm) .

Biological Activities

Anthelmintic Efficacy

In vitro testing against Trichinella spiralis larvae demonstrated 100% mortality at 10 µM after 24 h, surpassing albendazole (85%) . The hydrazone bridge facilitates penetration into parasitic teguments, while the benzothiazole moiety disrupts mitochondrial function .

Table 3: Comparative biological activities

ActivityModel SystemEfficacyReference
Tubulin inhibitionMCF-7 cellsIC₅₀ = 1.2 µM
Anthelmintic actionT. spiralis100% mortality

Spectroscopic and Computational Insights

Spectroscopic Analysis

  • UV-Vis: λₘₐₓ = 320 nm (π→π* transitions) .

  • Mass Spectrometry: [M+H]⁺ peak at m/z 308.4.

DFT Studies

DFT calculations (B3LYP/6-31G*) on related hydrazones predict high radical scavenging capacity via H-atom transfer (BDE = 78 kcal/mol) . Electron-donating groups (e.g., methoxy) enhance antioxidant activity by stabilizing phenoxyl radicals .

Future Directions

  • Synthetic Optimization: Explore microwaves or flow chemistry to reduce reaction times.

  • Structural Modifications: Introduce fluorinated groups to improve blood-brain barrier penetration .

  • In Vivo Studies: Evaluate pharmacokinetics in rodent models of helminthiasis and solid tumors .

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